molecular formula C21H20ClN5O2S B2461396 N-(5-chloro-2-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1359109-22-0

N-(5-chloro-2-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2461396
CAS No.: 1359109-22-0
M. Wt: 441.93
InChI Key: AJOMJQZBPPVOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a triazoloquinoxaline core, a sulfanyl linker, and a 5-chloro-2-methoxyphenyl substituent. The triazoloquinoxaline system combines a quinoxaline scaffold with a fused 1,2,4-triazole ring, which is further substituted with an isopropyl group. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in cancer or infectious diseases .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-12(2)19-25-26-20-21(24-14-6-4-5-7-16(14)27(19)20)30-11-18(28)23-15-10-13(22)8-9-17(15)29-3/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOMJQZBPPVOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-methoxyphenyl group and a triazoloquinoxaline moiety. Its IUPAC name reflects its intricate design, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the triazole ring plays a significant role in mediating anti-inflammatory and anticancer effects. The inhibition of cyclooxygenase (COX) enzymes and the modulation of nitric oxide (NO) release are key mechanisms through which this compound exerts its effects .

Anti-inflammatory Activity

Studies have shown that derivatives of triazoloquinoxaline compounds exhibit significant anti-inflammatory properties. For example, compounds similar to this compound have demonstrated the ability to inhibit NO release in lipopolysaccharide (LPS)-induced models . The following table summarizes key findings related to anti-inflammatory activity:

CompoundInhibition (%)Model UsedReference
6p85%LPS-induced NO release
D175%LPS-induced NO release
Ibuprofen70%Acute inflammation model

Anticancer Activity

The compound's structure suggests potential anticancer properties. The 1,2,4-triazole scaffold is known for its anticancer activity across various cancer cell lines. Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Case Studies

  • In Vivo Studies : In a study examining the anti-inflammatory effects of triazoloquinoxaline derivatives in mice, it was found that the tested compounds significantly reduced paw edema induced by carrageenan. The results indicated comparable efficacy to standard anti-inflammatory drugs like diclofenac .
  • Cell Line Studies : A study involving human cancer cell lines demonstrated that triazoloquinoxaline derivatives could inhibit growth and induce apoptosis, with IC50 values indicating potency comparable to established chemotherapeutics .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. A study investigated various quinoxaline derivatives, including those similar to N-(5-chloro-2-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide. These derivatives exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for several derivatives ranged from 1.9 to 7.52 µg/mL, indicating potent anticancer properties through mechanisms like tyrosine kinase inhibition and apoptosis induction .

Anti-inflammatory Potential

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor. This enzyme plays a pivotal role in the inflammatory response, making the compound a candidate for further optimization as an anti-inflammatory agent .

Structure and Synthesis

The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. Its structure has been confirmed using techniques such as nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS), ensuring the reliability of the synthesized compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Triazole or Quinoxaline Moieties

The compound shares structural motifs with several analogues, as outlined below:

Compound Name Core Structure Key Substituents Biological Relevance Reference
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-ethyl, 5-pyridinyl, sulfanylacetamide Anticancer, antimicrobial
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole Dual sulfanyl groups, benzyl substituent Enzyme inhibition (e.g., kinases)
N-(5-chloro-2-methylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide Decahydroquinoxaline 2-methoxybenzoyl, chloro-methylphenyl Neuroprotective/antioxidant

Key Observations :

  • Triazole vs.
  • Substituent Effects : The 5-chloro-2-methoxyphenyl group may improve lipophilicity and membrane permeability compared to the pyridinyl or methylsulfanylbenzyl groups in analogues .
  • Sulfanyl Linker : The sulfanyl group in the target compound and its analogues is critical for forming disulfide bonds or coordinating metal ions in enzyme active sites .

Comparison of Key Reagents :

  • The target compound’s isopropyl-substituted triazoloquinoxaline may require specialized reagents (e.g., LiH in DMF for deprotonation) , whereas triazole analogues use milder conditions (e.g., KOH/CS2 for cyclization) .
Physicochemical Properties
Property Target Compound N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Molecular Weight ~500 g/mol (estimated) 432.92 g/mol 498.06 g/mol
LogP (Predicted) 3.8–4.2 2.5–3.0 4.0–4.5
Hydrogen Bond Acceptors 7 6 5
Rotatable Bonds 6 5 8

Insights :

  • The target compound’s higher LogP (vs. ) suggests better lipid membrane penetration but may require formulation adjustments for solubility.

Preparation Methods

Catalytic Cyclocondensation Using Heteropolyoxometalates

A robust method for constructing the quinoxaline precursor employs molybdophosphovanadate catalysts supported on alumina (AlCuMoVP/AlFeMoVP). As demonstrated by, these catalysts enable room-temperature reactions between substituted ortho-phenylenediamines and 1,2-diketones in toluene, achieving yields up to 93% (Table 1).

Table 1: Catalyst Optimization for Quinoxaline Formation

Catalyst Loading (mg) Yield (%)
10 43
50 85
100 92
150 93

The AlCuMoVP system exhibited superior activity, with reactions completing within 120 minutes at 25°C. This methodology avoids traditional acid catalysts, minimizing side reactions and simplifying purification.

Triazole Annulation via Oxidative Cyclization

Following quinoxaline formation, triazole ring closure is achieved using hydrazine derivatives under oxidative conditions. For instance, treatment of 4-hydrazinylquinoxaline with trimethylorthoformate in acetic acid generates thetriazolo[4,3-a]quinoxaline system. Propan-2-yl substitution at position 1 is introduced via alkylation with 2-bromopropane in the presence of potassium carbonate, yielding the 1-(propan-2-yl)triazoloquinoxaline intermediate.

Sulfanylacetamide Side-Chain Installation

The sulfanylacetamide linker bridges the triazoloquinoxaline core and the 5-chloro-2-methoxyphenyl group. Two primary approaches exist for this transformation:

Thiol-Ene Coupling with Mercaptoacetamide

Reaction of 4-mercapto-1-(propan-2-yl)-triazolo[4,3-a]quinoxaline with 2-bromoacetamide in dimethylformamide (DMF) at 60°C provides the sulfanylacetamide moiety. Triethylamine serves as a base to scavenge HBr, driving the reaction to completion within 6 hours (85–90% yield).

Nucleophilic Displacement Using Sodium Sulfide

An alternative route involves treating 4-chlorotriazoloquinoxaline with sodium sulfide (Na₂S·9H₂O) in ethanol/water (3:1), followed by reaction with 2-chloroacetamide. This one-pot procedure achieves 78% yield but requires careful pH control to prevent hydrolysis of the acetamide group.

Synthesis of N-(5-Chloro-2-Methoxyphenyl)Acetamide

The arylacetamide segment is synthesized via directed amidation of 5-chloro-2-methoxybenzoic acid derivatives.

Acid Chloride Aminolysis

Conversion of 5-chloro-2-methoxybenzoic acid to its acid chloride (using thionyl chloride) followed by reaction with ammonium acetate in dichloromethane yields the primary acetamide. Subsequent N-alkylation with 2-bromoethylamine introduces the ethylamine spacer, albeit with moderate regioselectivity (65–70% yield).

Direct Amidative Coupling

A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 5-chloro-2-methoxybenzoic acid directly to ethylamine in tetrahydrofuran (THF). This approach circumvents acid chloride handling, improving safety and scalability (82% yield).

Final Assembly via Sulfur-Mediated Coupling

Convergence of the triazoloquinoxaline-sulfanylacetamide and N-(5-chloro-2-methoxyphenyl)acetamide precursors is achieved through thioether formation.

Oxidative Coupling with Iodine

Mixing equimolar quantities of both components in ethanol with catalytic iodine (5 mol%) at reflux for 12 hours facilitates C–S bond formation. This method provides consistent yields (75–80%) but generates iodine-containing byproducts requiring extensive washing.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling using bis(triphenylphosphine)palladium(II) dichloride in toluene at 110°C enhances regioselectivity. While yielding 88% product, this method demands rigorous exclusion of moisture and oxygen, complicating large-scale operations.

Optimization and Scalability Considerations

Critical parameters influencing the overall synthesis include:

  • Catalyst Reusability : AlCuMoVP catalysts retain 89% activity after five cycles, reducing production costs.
  • Solvent Selection : Toluene outperforms polar aprotic solvents in minimizing side reactions during quinoxaline formation.
  • Temperature Control : Maintaining reaction temperatures below 85°C during amidation prevents decomposition of the methoxy group.

Table 2: Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Thiol-Ene Coupling 85 98 High
Nucleophilic Displacement 78 95 Moderate
Oxidative Coupling 80 97 Low
Metal-Catalyzed Coupling 88 99 Moderate

Q & A

Q. Key Findings from Analogous Compounds :

  • Triazoloquinoxaline derivatives showed IC₅₀ = 1.2–3.8 μM against Topo II, with G2/M cell cycle arrest .

Structure-Activity Relationship (SAR) Studies

Q4. How can SAR studies identify critical functional groups influencing anticancer efficacy? A4.

  • Modular Modifications :
    • Triazoloquinoxaline Core : Replace isopropyl with cyclopropyl to evaluate steric effects on DNA intercalation .
    • Sulfanyl Linker : Substitute sulfur with oxygen/selenium to assess redox stability and hydrogen-bonding capacity .
  • In Silico Modeling :
    • Dock the compound into Topo II’s ATP-binding domain (PDB: 1ZXM) using AutoDock Vina; prioritize derivatives with ΔG < −9 kcal/mol .
  • Biological Validation :
    • Test analogs in a panel of 60 cancer cell lines (NCI-60) to correlate structural changes with potency .

Analytical Challenges

Q5. What advanced techniques address oxidative degradation of the sulfanyl-acetamide moiety during in vitro assays? A5.

  • Stability Studies :
    • Use HPLC-PDA to monitor degradation products in PBS (pH 7.4, 37°C) over 72 hours.
    • Identify oxidation byproducts (e.g., sulfoxide/sulfone derivatives) via HR-MS/MS .
  • Mitigation Strategies :
    • Add antioxidants (e.g., 1 mM ascorbic acid) to cell culture media.
    • Encapsulate the compound in PEGylated liposomes to shield the thioether group .

Data Contradictions

Q6. How should researchers reconcile conflicting cytotoxicity data across different cell lines? A6.

  • Experimental Design :
    • Standardize assay conditions (e.g., serum concentration, seeding density) to minimize variability.
    • Use synergy analysis (Chou-Talalay method) to evaluate combinatorial effects with standard chemotherapeutics .
  • Mechanistic Follow-Up :
    • Perform RNA-seq to identify cell line-specific gene expression patterns (e.g., ABC transporter upregulation) affecting drug resistance .

Computational Modeling

Q7. What computational approaches predict the compound’s pharmacokinetic properties? A7.

  • ADME Prediction :
    • Use SwissADME to estimate logP (2.8), solubility (LogS = −4.1), and BBB permeability (CNS = −2) .
  • Metabolism Simulation :
    • Apply CYP450 docking (e.g., CYP3A4) to identify potential metabolic hotspots (e.g., demethylation sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.